molecular formula C6H11N3O3 B605817 Azido-PEG1-methyl ester CAS No. 1835759-80-2

Azido-PEG1-methyl ester

Cat. No. B605817
CAS RN: 1835759-80-2
M. Wt: 173.17
InChI Key: LAQALTVGFQMCEV-UHFFFAOYSA-N
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Description

Azido-PEG1-methyl ester is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG1-methyl ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-methyl ester is C6H11N3O3 . It has a molecular weight of 173.2 g/mol .


Chemical Reactions Analysis

Azido-PEG1-methyl ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-methyl ester has a molecular weight of 173.2 g/mol . Its functional group is Azide/Methyl ester . It is stored at -20°C .

Scientific Research Applications

PROTAC Linker

Azido-PEG1-methyl ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Click Chemistry Reagent

Azido-PEG1-methyl ester is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Azido-PEG1-methyl ester can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Crosslinker in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . Azido-PEG1-methyl ester is a crosslinker containing an azide group and a methyl ester .

Polymer Crosslinking

Azido-PEG1-methyl ester produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Use in Thermosets

Azido-PEG1-methyl ester is also suitable for application in thermosets . Thermosets are a type of polymer that become irreversibly hard when heated .

Drug Delivery

Azido-PEG1-methyl ester is used in drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media , which is beneficial for drug delivery applications .

Green Alternative to Nitrate Ester Plasticizers

Azido-PEG1-methyl ester has been shown to be a green alternative to nitrate ester plasticizers, with better compatibility with azido binders .

Safety and Hazards

Azido-PEG1-methyl ester is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG1-methyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs . Future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers .

properties

IUPAC Name

methyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQALTVGFQMCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239523
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1835759-80-2
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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